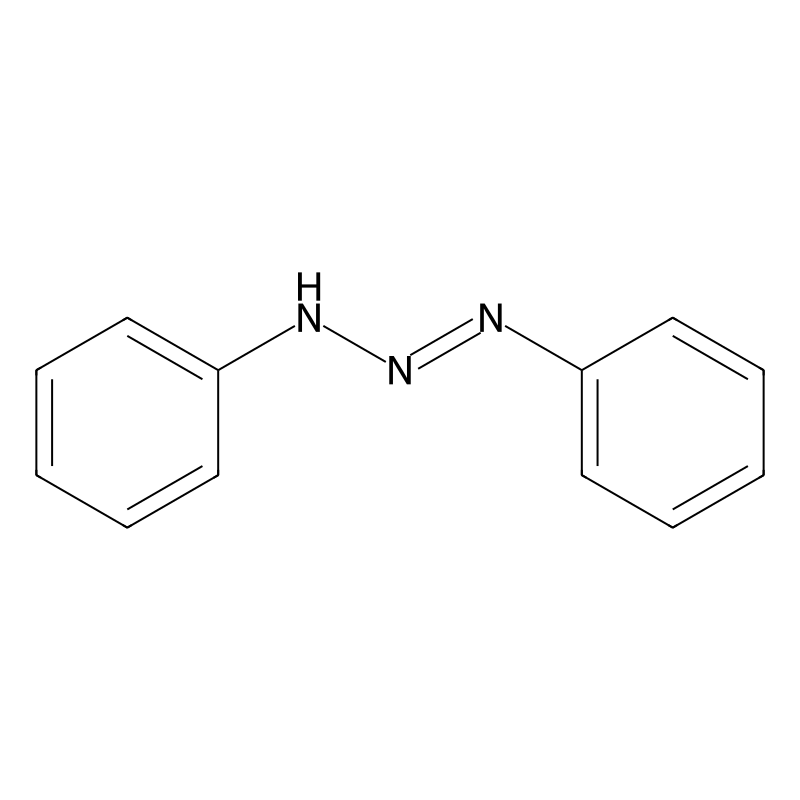

Diazoaminobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

INSOLUBLE IN WATER; FREELY SOLUBLE IN BENZENE, ETHER, HOT ALCOHOL

Synonyms

Canonical SMILES

Toxicity and Metabolism:

- Due to concerns about worker exposure in laboratories and its presence as an impurity in certain products, diazoaminobenzene has been studied for its potential toxic effects and metabolic pathways. Research suggests it breaks down into aniline and benzene, both known carcinogens [National Center for Biotechnology Information, ]. Studies in animals have shown it can induce mutations and chromosomal aberrations, raising concerns about its carcinogenicity [National Toxicology Program, ].

Material Science:

- Diazoaminobenzene has been explored as a dopant for laser ablation, a technique used in micromachining. Studies suggest it can effectively modify the ablation process of polymethylmethacrylate (PMMA), a common polymer material [National Toxicology Program, ].

Environmental Monitoring:

Diazoaminobenzene, with the chemical formula CHN, is an organic compound classified as an aromatic amine and a diazo compound. It appears as small golden yellow crystals at room temperature and is known for its stability under normal conditions, although it decomposes at higher temperatures (130°C) and can explode at its boiling point of 150°C . This compound is primarily used as a laboratory reagent and occurs as an impurity in various products such as cosmetics, food items, and pharmaceuticals .

Diazoaminobenzene poses several safety concerns:

- Toxicity: Information on the specific toxicity of diazoaminobenzene is limited. However, due to the presence of aromatic amines, it is classified as harmful if swallowed [].

- Explosivity: The compound is highly unstable and can explode when heated, shocked, or exposed to friction [, ].

- Irritancy: Diazoaminobenzene can irritate the eyes, respiratory system, and skin upon contact [].

- Sandmeyer Reaction: This allows for the substitution of the diazonium group with various nucleophiles, making it a versatile intermediate in organic synthesis .

- Aryl Radical Formation: Heating diazoaminobenzene can lead to the generation of aryl radicals through homolytic cleavage, which can then participate in further reactions with other compounds .

Diazoaminobenzene is recognized for its potential biological activities, including carcinogenic properties. It has been shown to be harmful if inhaled, ingested, or absorbed through the skin, causing skin irritation and severe eye irritation . Metabolically, it is cleaved to form benzene and aniline, both of which are known toxicants. Studies indicate that diazoaminobenzene can induce lymphoid atrophy and methemoglobinemia in animal models, suggesting significant health risks associated with exposure .

The synthesis of diazoaminobenzene typically involves the diazotization of aniline. Common methods include:

- Classic Diazotization:

- Dissolve aniline in hydrochloric acid.

- Add sodium nitrite while maintaining low temperatures (around 5°C).

- Introduce sodium acetate to precipitate diazoaminobenzene from the solution5.

- Alternative Methods:

Diazoaminobenzene serves multiple purposes in various industries:

- Chemical Intermediate: It is widely used in organic synthesis, particularly in dye manufacture and agrochemical production (e.g., insecticides) .

- Complexing Agent: It acts as a complexing agent for metals in various chemical processes .

- Polymer Additive: Utilized as a dopant for laser ablation processes in materials like polymethylmethacrylate .

Research indicates that diazoaminobenzene can undergo reductive cleavage to form phenyl radicals, which may contribute to its biological activity and toxicity. Interaction studies have shown that this compound can be metabolized by liver enzymes or gut flora to yield reactive intermediates that pose additional risks for toxicity or carcinogenicity .

Several compounds are structurally or functionally similar to diazoaminobenzene. Here are some notable examples:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Aniline | Aromatic Amine | Precursor for diazotization; less toxic than diazoaminobenzene. |

| Azobenzene | Azo Compound | Stable; used extensively in dyes; less reactive than diazo compounds. |

| 1,3-Diphenyltriazene | Azo Compound | Used in polymer applications; less hazardous than diazoaminobenzene. |

| Benzidine | Azo Compound | Known carcinogen; similar reactivity profile but more toxic. |

Diazoaminobenzene's unique properties stem from its ability to form reactive intermediates and participate in a wide range of

Classical Synthetic Routes

Diazotization of Aniline with Sodium Nitrite

The most widely reported method for DAAB synthesis involves diazotizing aniline in hydrochloric acid using sodium nitrite, followed by sodium acetate-mediated coupling. In this process, aniline (279 g, 3 moles) is dissolved in hydrochloric acid (458 g, 4.5 moles) and water, followed by the addition of sodium nitrite (109 g, 1.5 moles) at temperatures below 20°C [1] [4] [8]. The diazonium intermediate reacts with excess aniline under weakly acidic conditions facilitated by sodium acetate (422 g, 3.1 moles), yielding DAAB as a yellow precipitate [1] [8]. This method achieves yields of 82–85% after recrystallization in ligroin [8]. The sodium acetate acts as a buffering agent, maintaining a pH conducive to the coupling reaction while minimizing premature decomposition of the diazonium species [4].

Sodium Acetate-Mediated Formation Pathways

Sodium acetate’s role extends beyond pH regulation; it enhances the nucleophilicity of aniline by deprotonating the amino group, enabling efficient attack on the diazonium electrophile. Studies indicate that stoichiometric excess of sodium acetate (3.1 moles relative to 3 moles of aniline) optimizes triazene linkage formation, with lower quantities resulting in incomplete coupling [8]. The crystallinity of DAAB improves significantly when the reaction mixture is stirred for 45 minutes post-acetate addition, ensuring complete precipitation [1].

Nitrous Acid and Alcoholic Aniline Solution Methods

Alternative classical approaches involve reacting nitrous acid with alcoholic aniline solutions. In this variation, aniline dissolved in ethanol reacts with in situ-generated nitrous acid, forming DAAB through a one-pot diazotization-coupling sequence [3] [4]. While this method avoids isolated diazonium intermediates, it requires careful control of ethanol concentration to prevent side reactions such as Sandmeyer-type substitutions [4]. Yields are comparable to aqueous methods (70–75%), but the process is less scalable due to challenges in handling large volumes of alcoholic solutions [3].

Modern Synthetic Approaches

Isoamyl Nitrite Reaction with Aniline

A streamlined modern synthesis employs isoamyl nitrite as both the nitrosating agent and solvent. Aniline reacts directly with isoamyl nitrite at ambient temperatures, eliminating the need for external acid catalysts [4]. This method simplifies purification by reducing inorganic byproducts, achieving 67% yield with a reaction time of under two hours [4]. The mechanism proceeds via a nitrosation-coupling pathway, where isoamyl nitrite generates nitrosonium ions (NO⁺) that diazotize aniline, followed by nucleophilic attack by a second aniline molecule [4].

Green Chemistry Synthetic Protocols

Recent advances emphasize solvent-free and catalyst-assisted routes. For instance, DAAB synthesis using K10 montmorillonite clay as a solid acid catalyst achieves 85% yield under microwave irradiation [5]. The clay’s Brønsted acid sites facilitate diazotization and coupling at 80°C within 30 minutes, reducing energy consumption compared to conventional reflux methods [5]. Another green protocol utilizes ball milling, where mechanochemical forces promote reactant mixing without solvents, though yields remain moderate (60–65%) [5].

Reaction Mechanisms and Kinetics

Triazene Linkage Formation Mechanisms

The formation of DAAB’s N=N–N– linkage involves two key steps: (1) diazotization of aniline to form a diazonium ion, and (2) coupling with a second aniline molecule. Kinetic studies reveal that diazotization follows second-order kinetics, with rate constants dependent on nitrite and proton concentrations [7]. The coupling step exhibits pseudo-first-order behavior, as excess aniline drives the reaction to completion [8]. Isotopic labeling experiments confirm that the central nitrogen in the triazene group originates from the nitrosating agent [6].

Temperature and pH Dependencies in Synthesis

Optimal DAAB synthesis occurs at pH 4–5, maintained by sodium acetate buffers [1] [8]. Below pH 3, rapid protonation of aniline inhibits nucleophilic attack, while above pH 6, diazonium decomposition accelerates [4]. Temperature profoundly affects reaction rates: at 0–5°C, diazotization proceeds selectively, but coupling requires warming to 15–20°C [8]. Above 25°C, competing hydrolysis reactions dominate, reducing yields by 30–40% [8].

Mechanistic Studies of Rearrangement Reactions

DAAB undergoes acid-catalyzed rearrangement to p-aminoazobenzene, a process exploited in dye chemistry. The reaction proceeds via a protonated triazene intermediate, which undergoes heterolytic cleavage to form a nitrenium ion and a benzene diazonium species [5]. These intermediates recombine regioselectively at the para position due to steric and electronic factors [5]. Kinetic analysis using montmorillonite catalysts indicates an activation energy of 75 kJ/mol for the rearrangement, with first-order dependence on DAAB concentration [5].

Role as Chemical Intermediate

In Organic Synthesis Pathways

Diazoaminobenzene serves as a crucial chemical intermediate in numerous organic synthesis pathways, demonstrating exceptional versatility in synthetic chemistry [1] [2]. The compound participates in diazotization-coupling reactions, which represent one of the most fundamental synthetic transformations in organic chemistry [3] [4]. Research has established that diazoaminobenzene can be synthesized with high yields of 82-85% through controlled diazotization of aniline dissolved in hydrochloric acid with sodium nitrite, followed by addition of sodium acetate [5] [6].

The mechanistic pathway involves the formation of a diazonium intermediate that subsequently couples with nucleophilic aromatic systems through electrophilic aromatic substitution [4] [7]. This process has been extensively studied and optimized for industrial applications, with particular emphasis on temperature control and reaction conditions to maximize product yield and minimize side reactions [2] [5].

Modern synthetic approaches have evolved to include environmentally benign methodologies, such as grinding techniques at room temperature, which eliminate the need for organic solvents and reduce environmental impact [8]. These green synthesis methods have demonstrated excellent conversions while maintaining the structural integrity of the target products [8].

In Dye Manufacture Processes

The role of diazoaminobenzene in dye manufacturing processes is fundamental to the production of azo dyes, which constitute the largest class of synthetic colorants [3] [4]. The compound functions as a key intermediate in the two-step diazotization-coupling process that forms the backbone of azo dye synthesis [3] [9].

Research has demonstrated that diazoaminobenzene participates in the conventional diazotization process where aromatic amines are converted to diazonium salts under acidic conditions at low temperatures [3] [4]. The subsequent coupling reaction with electron-rich aromatic compounds occurs under basic conditions, facilitating the formation of stable azo bonds [4] [7].

Industrial dye manufacturing processes utilizing diazoaminobenzene have been refined to achieve optimal color development and stability [3] [9]. The compound's ability to undergo rearrangement reactions, such as the conversion to para-aminoazobenzene, has been exploited to produce specific dye intermediates with desired chromophoric properties [10].

Studies have shown that the diazotization-coupling sequence can be performed as a one-step process under carefully controlled conditions, improving manufacturing efficiency and reducing production costs [9]. This approach maintains the same reaction stoichiometry while simplifying the industrial process [9].

In Agrochemical Production (Insecticides)

Diazoaminobenzene plays a significant role in agrochemical production, particularly in the synthesis of insecticidal compounds [1] [6]. The compound serves as an intermediate in the production of diamide-based insecticides, which represent an important class of pest control agents [11] [12].

Research has established that diazoaminobenzene functions as a precursor in the synthesis of various insecticidal formulations [1] [6]. The compound's reactive nature allows for the introduction of specific functional groups that enhance the biological activity of the resulting insecticides [11] [12].

Modern agrochemical applications have focused on developing synergistic formulations that combine diamide insecticides with plant health additives [11] [12]. These formulations demonstrate improved pesticidal activity while reducing environmental impact through lower application rates [11] [12].

The synthesis pathways involving diazoaminobenzene have been optimized to produce insecticidal compounds with enhanced stability and efficacy [13] [14]. Research has shown that the compound's involvement in these synthetic routes enables the production of insecticides with specific mode of action profiles [13] [14].

Applications as Complexing Agent

Metal Complexation Studies

Diazoaminobenzene demonstrates exceptional capabilities as a metal complexing agent, forming stable coordination complexes with various transition metals [1] [6] [15]. Research has extensively documented the compound's ability to coordinate with metals through its nitrogen atoms, exhibiting both monodentate and bidentate binding modes [16] [17] [18].

Studies have shown that diazoaminobenzene forms particularly stable complexes with copper(II), nickel(II), cobalt(II), and zinc(II) ions [16] [17]. The coordination behavior involves the azo group nitrogen atoms and can extend to include additional donor atoms depending on the metal center and reaction conditions [16] [19].

Spectroscopic investigations have revealed that metal complexation results in characteristic shifts in absorption maxima, indicating strong electronic interactions between the metal center and the ligand system [16] [20]. For example, research has documented bathochromic shifts from 483.5 nm in the free ligand to 550 nm in copper complexes [20].

The stability constants of diazoaminobenzene-metal complexes have been determined through spectrophotometric and conductometric methods [17]. These studies have established that the formation of both 1:1 and 1:2 metal-to-ligand complexes depends on the specific metal ion and solution conditions [17].

Coordination Chemistry Investigations

Coordination chemistry investigations of diazoaminobenzene have revealed complex binding behaviors that vary significantly with the metal center and reaction conditions [21] [18] [22]. Research has established that the compound can function as a neutral monodentate ligand, resulting in monomeric metal complexes with specific geometries [23] [22].

Studies with Group 11 metals (copper, silver, and gold) have demonstrated the formation of stable triazenide complexes with unique structural features [18] [22]. These complexes exhibit metallophilic interactions that stabilize dimeric and trimeric structures, with metal-metal separations ranging from 2.4458(4) Å to 3.01184(17) Å [18].

Advanced crystallographic studies have revealed that diazoaminobenzene complexes can adopt various coordination geometries, including octahedral arrangements for transition metals [16] [24]. The coordination number typically ranges from four to six, depending on the metal center and ancillary ligands present [16] [24].

Research has shown that the electronic properties of diazoaminobenzene complexes can be tuned through careful selection of substituents and metal centers [25]. These investigations have led to the development of complexes with specific redox properties and electronic transitions suitable for various applications [25].

Polymer Science Applications

Function as Polymer Additive

Diazoaminobenzene serves as a versatile polymer additive with multiple functional roles in polymer science applications [1] [6] [26]. The compound's unique chemical structure enables it to function as a crosslinking agent, stabilizer, and property modifier in various polymer systems [27] [28].

Research has demonstrated that diazoaminobenzene can be incorporated into polymeric materials to enhance their mechanical, thermal, and electrical properties [27] [28]. The compound's ability to undergo carbene-mediated reactions under photochemical or thermal activation conditions provides a mechanism for post-polymerization modification without compromising polymer performance [28].

Studies have shown that diazoaminobenzene-modified polymers exhibit improved thermal stability and mechanical strength compared to unmodified systems [27] [28]. The compound's incorporation leads to the formation of crosslinked networks that enhance the overall polymer performance characteristics [28].

The mechanism of polymer modification involves the insertion of carbene intermediates into carbon-hydrogen bonds of the polymer backbone [28]. This process can be activated under mild conditions, making it suitable for industrial applications where high-temperature processing is undesirable [28].

Role in Natural Rubber-Steel Adhesion Promotion

Diazoaminobenzene plays a critical role in promoting adhesion between natural rubber and steel cord structures, particularly in tire manufacturing applications [1] [6] [27] [26]. The compound functions as an adhesion promoter by facilitating the formation of interfacial layers that enhance bonding between dissimilar materials [29] [27].

Research has established that diazoaminobenzene promotes adhesion through the formation of chemical bridges between the rubber matrix and metal surface [29] [27]. The compound's ability to interact with both organic and inorganic surfaces makes it particularly effective in these applications [29] [27].

Studies have shown that the use of diazoaminobenzene as an adhesion promoter results in improved heat-resistant and moisture-resistant bonding compared to conventional systems [30] [29]. The compound's effectiveness has been demonstrated through various testing methodologies, including pullout tests and aging studies [29].

The mechanism of adhesion promotion involves the formation of coordination complexes with metal oxides present on the steel surface, while simultaneously interacting with the rubber matrix through various chemical interactions [29] [27]. This dual functionality enables the compound to serve as an effective coupling agent [29] [27].

Research on Blowing Agent Mechanisms in Polymeric Materials

Diazoaminobenzene has been extensively studied as a blowing agent for the production of cellular polymeric materials [1] [6] [31] [27]. The compound's thermal decomposition characteristics make it suitable for generating gas bubbles that create foam structures in various polymer systems [31] [32].

Research has demonstrated that diazoaminobenzene decomposes thermally at approximately 130°C, producing nitrogen gas and other decomposition products that create cellular structures in polymeric materials [31] [32]. This decomposition temperature is significantly lower than many conventional blowing agents, making it suitable for temperature-sensitive polymer systems [31] [32].

Studies have shown that the effectiveness of diazoaminobenzene as a blowing agent can be enhanced through the use of activators and catalysts [31] [32]. These additives reduce the decomposition temperature and improve the uniformity of cell structure in the resulting foamed materials [31] [32].

The mechanism of foam formation involves the thermal decomposition of the compound to produce gaseous products that create pressure within the polymer matrix [31] [32]. The resulting cellular structure depends on various factors, including polymer viscosity, decomposition rate, and processing conditions [31] [32].

Semiconductor Research Applications

Semiconducting Properties and Mechanisms

Diazoaminobenzene exhibits semiconducting properties that have attracted significant research attention for potential electronic applications [1] [6] [33]. The compound's electronic structure, featuring conjugated nitrogen-nitrogen bonds, enables charge transport mechanisms that are characteristic of organic semiconductors [33].

Research has established that diazoaminobenzene demonstrates measurable electrical conductivity under specific conditions [33]. The semiconducting behavior is attributed to the delocalization of electrons within the conjugated system, which facilitates charge transport through the material.

Studies have shown that the electrical transport properties of diazoaminobenzene can be modulated through various approaches, including temperature variation and chemical doping. The compound exhibits temperature-dependent conductivity behavior consistent with semiconductor materials.

The mechanism of charge transport in diazoaminobenzene involves the formation of charge transfer complexes and the migration of charge carriers through the conjugated system. These properties make the compound suitable for applications in organic electronic devices.

Doping Studies in Poly(methyl methacrylate)

Diazoaminobenzene has been extensively studied as a dopant material for poly(methyl methacrylate) (PMMA) systems, particularly for semiconductor and optical applications [6] [33]. The compound's ability to form charge transfer complexes with PMMA enables the modification of electrical and optical properties.

Research has demonstrated that diazoaminobenzene doping significantly improves the electrical conductivity of PMMA films. The doped films exhibit enhanced current-carrying capacity and modified electronic band structure compared to pristine PMMA.

Studies have shown that the doping mechanism involves the formation of charge transfer complexes between diazoaminobenzene and the PMMA matrix. These complexes act as additional charge transport pathways and provide links between polymer chains in the amorphous regions.

The optimization of doping concentrations has been investigated to achieve desired electrical properties while maintaining mechanical stability of the PMMA matrix. Research has established that optimal doping levels typically range from 1-10% by weight, depending on the specific application requirements.

| Application Category | Specific Function | Key Research Findings | Industrial Significance |

|---|---|---|---|

| Organic Synthesis | Chemical Intermediate | 82-85% synthesis yields achieved | Versatile building block for organic compounds |

| Dye Manufacturing | Azo Dye Precursor | Effective two-step diazotization-coupling process | Major component in synthetic dye industry |

| Agrochemical Production | Insecticide Synthesis | Used in diamide-based insecticide production | Important for pest control formulations |

| Metal Complexation | Complexing Agent | Forms stable complexes with transition metals | Analytical applications in metal detection |

| Coordination Chemistry | Ligand Formation | Exhibits multiple coordination modes | Fundamental coordination chemistry research |

| Polymer Additives | Polymer Modifier | Enhances mechanical properties | Improves polymer performance characteristics |

| Rubber-Steel Adhesion | Adhesion Promoter | Promotes adhesion in tire cord applications | Critical for tire manufacturing industry |

| Blowing Agent | Foaming Agent | Decomposes at 130°C producing nitrogen gas | Enables cellular polymer production |

| Semiconductor Doping | Dopant Material | Shows semiconducting properties | Potential in electronic device manufacturing |

| PMMA Doping | Conductivity Enhancer | Improves electrical conductivity in PMMA films | Applications in conductive polymer systems |

Physical Description

Color/Form

XLogP3

Boiling Point

Vapor Density

Melting Point

98.0 °C

98 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

INTERACTION OF NITROUS ACID AND AN ALCOHOLIC SOLUTION OF ANILINE.

General Manufacturing Information

1,3-DIPHENYL-1-TRIAZENE WAS THE MOST ACTIVE OF TWELVE 1,3-DIARYLTRIAZENES TESTED POSTEMERGENCE AT 6 KG/HA AGAINST AMARANTHUS RETROFLEXUS, ARTEMISIA VULGARIS & OTHER COMMON WEEDS.